3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one
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Overview
Description
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method is the condensation reaction between 2-aminophenol and a substituted benzaldehyde in the presence of a catalyst such as SrCO3. This reaction can be carried out using a grindstone method with a mortar and pestle at room temperature for about 20 minutes, resulting in high yields under solvent-free conditions .
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one can be compared with other benzoxazole derivatives, such as:
2-(1,3-Benzoxazol-2-yl)phenol: Known for its antimicrobial and anticancer activities.
5,6-Dimethyl-1,3-benzoxazole: Exhibits anti-inflammatory and antioxidant properties.
2-(1,3-Benzoxazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit a combination of biological activities and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3 |
InChI Key |
AJKUQWZVOMPHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |
Origin of Product |
United States |
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